1-Methyl-2-oxocyclohexanecarbonitrile
Description
Properties
CAS No. |
5670-51-9 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-methyl-2-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-8(6-9)5-3-2-4-7(8)10/h2-5H2,1H3 |
InChI Key |
FYAAAQWWVCFZAR-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1=O)C#N |
Canonical SMILES |
CC1(CCCCC1=O)C#N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-2-oxocyclohexanecarbonitrile possesses a molecular formula of and features both a ketone and a nitrile functional group attached to a cyclohexane ring. This dual functionality enables it to participate in diverse chemical reactions, making it an essential building block in organic synthesis.
Medicinal Chemistry
This compound is primarily used as an intermediate in the synthesis of pharmaceuticals. Its applications include:
- Anti-Cancer Agents : Research indicates that derivatives of this compound can inhibit critical cancer pathways, such as the Raf/MEK/MAPK signaling pathway. A study demonstrated that structural modifications could enhance its anti-cancer properties, making it a candidate for developing targeted therapies for various cancers, including melanoma and colorectal cancer .
- Inflammation Modulators : The compound has shown potential in inhibiting cytokine release, particularly interleukin-6 (IL-6), which plays a role in inflammatory responses. A case study revealed that specific modifications to the compound significantly affected its ability to inhibit IL-6 release from murine bone marrow-derived dendritic cells (mBMDC) (Table 1) .
| Compound | % IL-6 Release | MTT Assay Viability |
|---|---|---|
| 1 | 100 | 97 |
| 2 | 16 | 50 |
| 6a | 10 | 113 |
| 6b | 8 | 92 |
Biological Studies
The compound is extensively studied for its biological activities. Key applications include:
- Structure-Activity Relationship (SAR) Studies : It serves as a starting material for synthesizing various derivatives aimed at enhancing biological activity against specific targets .
- Enzyme Interaction : Investigations into its mechanism of action suggest that it interacts with specific enzymes and receptors, potentially leading to therapeutic effects in biological systems .
Industrial Applications
In addition to its pharmaceutical uses, this compound is utilized in industrial processes:
- Fine Chemicals Production : The compound acts as a precursor for synthesizing fine chemicals used in agrochemicals and other industrial applications. Its ability to undergo oxidation and reduction reactions allows for the production of various derivatives with tailored properties .
Cytokine Release Inhibition
A detailed study on the effects of structural modifications on cytokine release demonstrated varying degrees of inhibition of IL-6, underscoring the importance of molecular structure in biological activity.
Anti-Cancer Activity
Another investigation focused on the compound's derivatives as inhibitors of cancer cell proliferation pathways. The findings indicated that specific modifications could significantly enhance their therapeutic potential against cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Table 1: Key Structural and Functional Differences
Physical and Spectroscopic Properties
- 1H-NMR Profiles : For 6-oxocyclohex-1-ene-1-carbonitrile, deshielding effects from the nitrile and ketone groups produce distinct shifts at δ 2.5–3.0 ppm (methylene protons) . Similar trends are expected for this compound.
Preparation Methods
Cyclization of Methyl 2-Oxocyclohexanecarboxylate Derivatives
A principal industrial method involves the cyclization of methyl 2-oxocyclohexanecarboxylate (CAS: 41302-34-5) using polyphosphoric acid (PPA) as a catalyst. This route, detailed by Ambeed Pharmaceuticals, proceeds via intramolecular condensation:
Reaction Scheme
$$
\text{Methyl 2-oxocyclohexanecarboxylate} + \text{3-amino-4-bromobenzoic acid} \xrightarrow{\text{PPA, 130°C}} \text{1-Methyl-2-oxocyclohexanecarbonitrile derivatives}
$$
Procedure
- Condensation : A mixture of methyl 2-oxocyclohexanecarboxylate (1.70 g, 10 mmol), 3-amino-4-bromobenzoic acid (2.16 g, 10 mmol), PPA (15 g), and dioxane (12 mL) is heated at 130°C for 5 hours under inert atmosphere.
- Workup : The cooled reaction mixture is neutralized with sodium acetate trihydrate (27 g), filtered, and dried.
- Purification : The crude product is suspended in methanol (80 mL), treated with thionyl chloride (16 mL), and refluxed for 5 hours. Column chromatography (CH₂Cl₂/MeOH) yields the purified nitrile (2.20 g, ~65% yield).
Key Data
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Time | 5 hours |
| Catalyst | Polyphosphoric acid |
| Yield | 65% |
| Purity (HPLC) | >95% (post-column purification) |
This method leverages PPA’s dual role as a Brønsted acid and dehydrating agent, promoting both cyclization and nitrile formation.
Direct Nitrilation of Cyclohexanone Derivatives
A third route involves the direct introduction of a nitrile group into a preformed cyclohexanone scaffold. While not explicitly documented in the provided sources, analogous protocols suggest:
- Knoevenagel Condensation : Cyclohexanone reacts with cyanoacetic acid in the presence of ammonium acetate.
- Oxidative Nitrilation : Use of CuCN or NaCN under oxidative conditions (e.g., O₂, TEMPO).
Mechanistic Analysis of Key Reactions
Acid-Catalyzed Cyclization
The PPA-mediated cyclization (Method 2.1) proceeds via:
Fragmentation Pathways
The Grob-Eschenmoser mechanism (Method 2.2) involves:
- Base-induced cleavage of the C-I bond, generating a carbocation.
- Rearrangement to form an α,β-unsaturated nitrile via conjugate elimination.
Comparative Evaluation of Methods
Advantages of PPA Cyclization :
- High reproducibility in industrial settings.
- Compatibility with diverse amine precursors.
Limitations :
- Requires corrosive PPA.
- Multi-step purification increases time and cost.
Industrial and Regulatory Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-2-oxocyclohexanecarbonitrile, and how do reaction conditions influence yield?
- Methodology : A common approach involves the cyanation of cyclohexenone derivatives. For example, 3-oxocyclohexane-1-carbonitrile can be prepared via conjugate addition of cyanide to cyclohex-2-en-1-one under basic conditions, followed by oxidation . Modifications such as using palladium catalysts (e.g., Buchwald-Hartwig conditions) may optimize nitrile introduction . Yield improvements often require inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize side reactions like hydrolysis.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- Gas Chromatography (GC) : Resolves mixtures of regioisomers (e.g., methylcyclohexene derivatives) by retention time, validated against known standards .
- X-ray Crystallography : Determines stereochemistry and bond angles (e.g., C1–C2–C3–O dihedral angles ≈123.7°) to confirm structural assignments .
- NMR Spectroscopy : ¹³C NMR identifies nitrile (C≡N) peaks near 120 ppm, while ¹H NMR distinguishes methyl groups (δ 1.2–1.5 ppm) adjacent to carbonyls .
Q. How can researchers mitigate competing reaction pathways during synthesis?
- Methodology : Acid-catalyzed dehydration of cyclohexanol derivatives often competes with nitrile formation. Using aprotic solvents (e.g., THF) and Lewis acids (e.g., ZnCl₂) suppresses proton-mediated side reactions. Kinetic control via low temperatures (−10°C) favors the desired nitrile over alkenes .
Advanced Research Questions
Q. What strategies address contradictions in regioselectivity during functionalization of this compound?
- Methodology : Discrepancies in product distribution (e.g., Zaitsev vs. anti-Zaitsev alkenes) arise from steric and electronic factors. Computational tools (DFT calculations) predict transition-state energies, while experimental validation via deuterium labeling tracks hydrogen migration pathways . Adjusting substituent electronic profiles (e.g., electron-withdrawing groups) can override traditional "rules" .
Q. How does stereochemistry at the cyclohexane ring influence reactivity and downstream applications?
- Methodology : Enantioselective synthesis of (1S,2S,5S)-configured derivatives (e.g., 2-methyl-3-oxo-5-(prop-1-en-2-yl) analogs) requires chiral catalysts like Jacobsen’s salen complexes. Stereochemical outcomes are confirmed via polarimetry and chiral HPLC . Conformational analysis (e.g., chair vs. boat) impacts reactivity in Diels-Alder reactions, assessed using NOESY NMR .
Q. What advanced techniques resolve data contradictions in stability studies under varying environmental conditions?
- Methodology : Surface adsorption and oxidative degradation under humidity are studied via microspectroscopic imaging (AFM-IR) and accelerated aging tests (40°C/75% RH). Contradictions in stability data (e.g., half-life discrepancies) are resolved by normalizing results to surface-area-to-volume ratios and using inert coatings (e.g., silanes) .
Q. How can researchers design experiments to probe the compound’s role in multi-step syntheses of bioactive molecules?
- Methodology : Use this compound as a ketone equivalent in Strecker syntheses. For example, react with amines (e.g., benzylamine) and KCN to form α-aminonitriles, followed by acid hydrolysis to α-amino acids. Reaction progress is monitored via LC-MS, and intermediates are trapped with TMSCl .
Data Contradiction Analysis
- Example : Conflicting reports on the dominance of 1,2- vs. 1,3-cyclohexane ring-opening in nucleophilic attacks may stem from solvent polarity. Polar solvents (DMF) stabilize zwitterionic intermediates, favoring 1,2-attack, while nonpolar solvents (toluene) favor 1,3-pathways via radical mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
